molecular formula C22H22N2O7 B590944 Anhydrotetracycline CAS No. 1665-56-1

Anhydrotetracycline

Cat. No. B590944
CAS RN: 1665-56-1
M. Wt: 426.425
InChI Key: KTTKGQINVKPHLY-DOCRCCHOSA-N
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Description

Anhydrotetracycline is a tertiary alpha-hydroxy ketone and a member of tetracyclines . It is a degradation product derived from tetracycline hydrochloride . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems . It is designed for use with tetracycline-controlled gene expression systems in bacteria .


Synthesis Analysis

Anhydrotetracycline is a derivative of tetracycline . The synthesis and biological evaluation of semisynthetic anhydrotetracycline analogues as small molecule inhibitors of tetracycline-inactivating enzymes are reported . A scalable synthetic route was evaluated for the ability of the anhydrotetracycline analogues to inhibit tetracycline-destructase enzymes via an in vitro optical absorbance kinetic assay .


Molecular Structure Analysis

The molecular formula of Anhydrotetracycline is C22H22N2O7 . The molecular weight is 426.4 g/mol . The IUPAC Name is (4 S ,4 aS ,12 aR )-4- (dimethylamino)-1,10,11,12 a -tetrahydroxy-6-methyl-3,12-dioxo-4 a ,5-dihydro-4 H -tetracene-2-carboxamide .


Chemical Reactions Analysis

Anhydrotetracycline and tetracycline are commonly used chemicals to regulate transcription and translation, respectively . The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators .


Physical And Chemical Properties Analysis

Anhydrotetracycline is a tertiary alpha-hydroxy ketone and a member of tetracyclines . It is a tautomer of an anhydrotetracycline zwitterion . The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators .

Scientific Research Applications

Control of Transcription or Translation Processes

Anhydrotetracycline is commonly used in all fields of biology for control of transcription or translation processes . This compound has been used in laboratory experiments and shows lower antibacterial activity against Escherichia coli compared with tetracycline .

Chemo-Optogenetic Control

The transcriptional inducer anhydrotetracycline (aTc) and the bacteriostatic antibiotic tetracycline (Tc) are commonly used in all fields of biology for control of transcription or translation . A drawback of these and other small molecule inducers is the difficulty of their removal from cell cultures, limiting their application for dynamic control . However, the natural photosensitivity of aTc/Tc can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators .

Dynamic Gene Expression Control

Anhydrotetracycline can be used for dynamic gene expression control . This method enhances the performance of an existing optogenetics system . The simplicity of this method enables scientists and biotechnologists to use their existing systems employing aTc/Tc for dynamic optogenetic experiments without genetic modification .

Antibacterial Activity

Anhydrotetracycline shows lower antibacterial activity against Escherichia coli compared with tetracycline . This property makes it a useful tool in laboratory experiments where the effects of tetracycline need to be controlled or minimized .

Optogenetic Experiments

The natural photosensitivity of Anhydrotetracycline can be exploited for optogenetic experiments . This new optogenetic class uniquely features both dynamic and setpoint control which act via population-memory adjustable through opto-chemical modulation .

Growth Regulation

Anhydrotetracycline can be used as a growth regulator . The natural photosensitivity of aTc/Tc can be exploited to turn them into highly predictable optogenetic growth-regulators .

Mechanism of Action

Target of Action

Anhydrotetracycline (ATC) primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it a key target for ATC’s bacteriostatic effect .

Mode of Action

ATC exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the incoming aminoacyl tRNA from attaching to the ribosome acceptor site, thereby inhibiting protein synthesis . ATC also binds to some extent to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane causing intracellular components to leak from bacterial cells .

Biochemical Pathways

ATC affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption of protein synthesis can affect various downstream cellular processes, as proteins are essential for many cellular functions.

Pharmacokinetics

The pharmacokinetics of ATC, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines, in general, are known for their highly hydrophilic character and low volatility , which results in significant persistence in the aquatic environment .

Result of Action

The primary result of ATC’s action is the inhibition of bacterial growth . By preventing protein synthesis, ATC disrupts essential cellular functions, leading to a bacteriostatic effect . It’s worth noting that ATC can act as a competitive inhibitor and a competitive sacrificial substrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ATC. For instance, ATC’s photosensitivity can be exploited for dynamic optogenetic control . Moreover, the presence of ATC in the environment can inhibit the growth of some terrestrial and aquatic species . The residual concentrations of ATC could affect the steroidogenic pathway and may cause endocrine disruption of aquatic species .

Safety and Hazards

When handling Anhydrotetracycline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators . This method enables scientists and biotechnologists to use their existing systems employing anhydrotetracycline for dynamic optogenetic experiments without genetic modification . Anhydrotetracycline and analogs can inhibit broad-spectrum tetracycline-inactivating enzymes, including Tet(X) and Tet(X7) present in clinical pathogens, to rescue tetracycline efficacy .

properties

IUPAC Name

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTKGQINVKPHLY-DOCRCCHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016171
Record name Anhydrotetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydrotetracycline

CAS RN

1665-56-1
Record name Anhydrotetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrotetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anhydrotetracycline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANHYDROTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7284RM98Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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